
JSH-150
Overview
Description
JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), with an inhibitory concentration (IC50) of 1 nanomolar. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, making it a promising candidate for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JSH-150 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
JSH-150 primarily undergoes substitution reactions, where functional groups on the molecule are replaced with other groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as halogenating agents and nucleophiles. Conditions typically include the use of organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C24H33ClN6O2S
- CAS Registry Number : 2247481-21-4
- Mechanism : JSH-150 inhibits CDK9, leading to the suppression of RNA polymerase II phosphorylation, which is crucial for the transcription of oncogenes such as MCL-1 and c-Myc. This inhibition induces cell cycle arrest and apoptosis in cancer cells .
Therapeutic Applications
This compound has shown promise in various cancer types, particularly those characterized by high expression levels of CDK9. Its applications include:
Acute Myeloid Leukemia (AML)
- Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in AML cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer .
B-Cell Lymphoma
- Research Findings : this compound exhibited significant antiproliferative effects against B-cell lymphoma cells, indicating its potential for treating this type of hematologic malignancy .
Chronic Lymphocytic Leukemia (CLL)
- Clinical Insights : Preliminary data suggest that this compound may be effective against refractory forms of CLL, providing hope for patients with limited treatment options .
Solid Tumors
- Melanoma and Neuroblastoma : Studies have indicated that this compound can inhibit the growth of melanoma and neuroblastoma cell lines, further supporting its role in treating solid tumors .
Efficacy in Preclinical Models
This compound has been tested in various preclinical models to evaluate its efficacy:
Research Findings and Data Tables
Recent studies have quantified the potency of this compound across different cancer cell lines:
Cell Line | IC50 (nM) | Selectivity Ratio |
---|---|---|
Melanoma | 0.5 | >3000 |
Neuroblastoma | 2.0 | >2000 |
Acute Myeloid Leukemia | 1.0 | >1000 |
These results underscore this compound's high selectivity for CDK9 over other kinases, making it a valuable candidate for targeted cancer therapy .
Mechanism of Action
JSH-150 exerts its effects by selectively inhibiting CDK9, a kinase involved in the regulation of transcription elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to the suppression of transcription of genes involved in cell proliferation and survival. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tacaciclib: Another CDK inhibitor with antineoplastic activity.
Eciruciclib: An inhibitor of CDK with antitumor properties.
Lerociclib dihydrochloride: A potent and selective inhibitor of CDK4 and CDK6.
Voruciclib hydrochloride: An orally active and selective inhibitor of CDK
Uniqueness of JSH-150
This compound stands out due to its high selectivity for CDK9, with an IC50 of 1 nanomolar. This high selectivity reduces the likelihood of off-target effects, making it a more precise tool for studying CDK9-mediated processes and a promising candidate for targeted cancer therapy .
Biological Activity
JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This compound has garnered attention in cancer research due to its potent anti-tumor effects across various malignancies, particularly in hematological cancers.
This compound operates primarily by inhibiting CDK9's kinase activity, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition leads to decreased transcription of anti-apoptotic factors such as MCL-1 and MYC, promoting apoptosis and cell cycle arrest in cancer cells. The selectivity of this compound for CDK9 over other CDK family members is notable, with an IC50 value of approximately 1 nM, achieving 300–10,000-fold selectivity against other kinases .
In Vitro and In Vivo Efficacy
In Vitro Studies:
this compound has shown significant anti-proliferative effects in various cancer cell lines, including melanoma, cutaneous squamous cell carcinoma, gastrointestinal stromal tumors (GISTs), colorectal cancer (CRC), and leukemia. Specifically, it dose-dependently inhibited the phosphorylation of RNAP II CTD at Ser2 and downregulated key oncogenes, leading to apoptosis .
In Vivo Studies:
In xenograft models using MV4–11 leukemia cells, administration of this compound at a dose of 10 mg/kg resulted in nearly complete suppression of tumor growth. Pharmacokinetic studies indicated that this compound is suitable for oral administration, with bioavailability rates of approximately 45% in both mice and rats .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
A recent study evaluated the efficacy of this compound in combination with other therapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy. For instance, when combined with venetoclax, this compound exhibited a synergistic effect in reducing MCL-1 levels and enhancing apoptosis in leukemia models .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of JSH-150 in cancer models?
this compound selectively inhibits CDK9 kinase (IC50 = 1 nM) by binding to its hinge region, forming two hydrogen bonds with Cys105. This disrupts RNA Pol II phosphorylation, leading to downregulation of oncoproteins like MCL-1 and c-Myc, cell cycle arrest, and apoptosis in leukemia and solid tumor models .
Q. How does this compound demonstrate selectivity among CDK family members?
this compound exhibits >300-fold selectivity for CDK9 over other CDKs (e.g., IC50 for CDK7 = 1.72 µM). This is attributed to its unique binding interactions within the ATP-binding pocket of CDK9, validated via biochemical assays and structural studies .
Q. What in vitro assays are recommended to validate this compound’s efficacy?
- Kinase inhibition : Use ADP-Glo™ or radioactive assays to measure CDK9 activity.
- Cell viability : Perform MTT or CellTiter-Glo assays in leukemia (MV4-11) and solid tumor (e.g., melanoma, colon cancer) cell lines.
- Western blotting : Confirm inhibition of RNA Pol II phosphorylation (Ser2/5) and MCL-1/c-Myc downregulation .
Q. What are the solubility and stability parameters for this compound in experimental setups?
pH | Solubility (µM) | Storage Conditions |
---|---|---|
7.4 | 12.5 | Powder: -20°C, dry; Liquid (DMSO): -80°C, avoid moisture |
2.0 | 50.0 | Stable for 6 months if stored properly . |
Advanced Research Questions
Q. How should researchers design in vivo experiments to evaluate this compound’s antitumor efficacy?
- Model : Use MV4-11 xenograft mice (10 mg/kg, daily intraperitoneal injection).
- Endpoints : Tumor volume, survival rate, and pharmacodynamic markers (e.g., RNA Pol II phosphorylation in tumor tissue).
- Controls : Include vehicle (DMSO) and a comparator CDK9 inhibitor (e.g., Flavopiridol) .
Q. How can contradictory data in IC50 measurements across cell lines be resolved?
- Potential causes : Variability in CDK9 expression, off-target effects, or assay conditions (e.g., ATP concentration).
- Solutions :
Validate target engagement via Western blotting for phospho-RNA Pol II.
Use isogenic cell lines with CDK9 knockdown/overexpression.
Standardize assay protocols (e.g., ATP concentration, incubation time) .
Q. What strategies optimize this compound’s pharmacokinetic profile for prolonged activity?
- Structural modifications : Introduce substituents to enhance metabolic stability (e.g., cyclopropyl groups).
- Formulation : Use nanoparticle delivery systems to improve solubility and bioavailability.
- Dosing regimen : Test intermittent dosing (e.g., 3 days on/4 days off) to reduce toxicity .
Q. How can researchers address off-target effects in transcriptomic studies?
- Approach : Perform RNA-seq or ChIP-seq to identify gene expression changes linked to CDK9 inhibition.
- Validation : Compare results with CDK9 genetic knockout models or selective CDK9 degraders.
- Data interpretation : Use pathway analysis tools (e.g., GSEA) to distinguish CDK9-specific effects .
Q. Methodological Considerations
Q. What statistical methods are appropriate for analyzing this compound dose-response data?
- Nonlinear regression : Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC50.
- Error handling : Report SEM from ≥3 independent experiments.
- QC criteria : Exclude outliers via Grubbs’ test and ensure R² > 0.95 for curve fits .
Q. How should researchers document experimental reproducibility for publication?
- Detailed methods : Specify assay conditions (e.g., cell density, serum concentration).
- Raw data : Include supplementary tables with raw IC50 values and Western blot densitometry.
- Reagent validation : Provide lot numbers for this compound and antibodies .
Q. Data Contradiction and Validation
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Factors to assess :
- Drug metabolism (e.g., plasma protein binding, clearance).
- Tumor microenvironment (e.g., hypoxia, stromal interactions).
- Solutions :
- Conduct PK/PD studies to correlate drug exposure with target inhibition.
- Use patient-derived xenograft (PDX) models for clinical relevance .
Q. What controls are essential to confirm this compound’s selectivity in kinase panels?
- Positive controls : Include known CDK9 inhibitors (e.g., Dinaciclib).
- Negative controls : Test against unrelated kinases (e.g., EGFR, BRAF).
- Orthogonal assays : Validate hits via thermal shift or SPR binding assays .
Q. Tables for Key Findings
Table 1 : this compound Efficacy in Preclinical Models
Table 2 : Common Pitfalls in this compound Experiments
Properties
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZPPRQLIZLDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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